

(-)-Valeranone chemical formula and molecular weight

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Compound of Interest

Compound Name: Valeranone

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An In-depth Technical Guide to (-)-Valeranone

This guide provides a comprehensive overview of (-)-**Valeranone**, a bicyclic sesquiterpenoid ketone of significant interest to researchers in natural product chemistry, pharmacology, and drug development. It is found in various plants, most notably in the Valerianaceae family, such as *Valeriana officinalis* and *Nardostachys jatamansi*.^{[1][2]} This document details its chemical properties, outlines key experimental protocols for its study, and illustrates its known mechanisms of action.

Physicochemical Properties of (-)-Valeranone

(-)-**Valeranone**, also known as Jatamansone, possesses a unique chemical structure that contributes to its biological activity.^{[1][2]} Its key physicochemical data are summarized below.

Property	Value	Reference
Chemical Formula	C ₁₅ H ₂₆ O	[1][2][3]
Molecular Weight	222.37 g/mol	[1][2][4]
IUPAC Name	(4aS,7R,8aR)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one	[1][2]
CAS Number	5090-54-0	[1][2]
Synonyms	Jatamansone, (-)-Jatamansone	[2][5]
Appearance	Oily liquid	
Solubility	Soluble in DMSO and alcohol; insoluble in water.[4][5]	

Experimental Protocols

This section details the methodologies for the isolation, characterization, and pharmacological evaluation of (-)-**Valeranone**.

Isolation and Characterization of (-)-Valeranone from Plant Material

The following is a generalized protocol for the extraction and purification of (-)-**Valeranone** from the roots and rhizomes of plants such as *Nardostachys jatamansi*.

1. Extraction:

- Air-dried and powdered plant material (e.g., rhizomes) is subjected to extraction with a non-polar solvent like petroleum ether or hexane using a Soxhlet apparatus. This method is effective for extracting lipophilic compounds like sesquiterpenoids.
- Alternatively, supercritical fluid extraction (SFE) with CO₂ can be employed as a more environmentally friendly and efficient method.

2. Isolation:

- The crude extract is concentrated under reduced pressure to yield a viscous residue.
- This residue is then subjected to column chromatography over silica gel.
- Elution is performed using a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound.

3. Purification and Characterization:

- Fractions containing (-)-**Valeranone** are pooled and further purified using preparative high-performance liquid chromatography (HPLC).
- The structure of the purified compound is then elucidated and confirmed using a combination of spectroscopic techniques:
 - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR are used to determine the chemical structure and stereochemistry.
 - Infrared (IR) Spectroscopy: To identify functional groups, such as the ketone group.
 - Optical Rotation: To confirm the specific enantiomer, (-)-**Valeranone**.

Pharmacological Evaluation

The following protocols are based on studies investigating the sedative, anticonvulsant, and anti-ulcer properties of (-)-**Valeranone**.^[6]

1. Sedative Activity (Barbiturate-Induced Sleep Potentiation):

- Animals: Male Swiss albino mice.
- Procedure:

- Animals are divided into control and test groups.
- The test group is administered with (-)-**Valeranone** orally or intraperitoneally. The control group receives the vehicle.
- After a set period (e.g., 30-60 minutes), all animals are administered a sub-hypnotic dose of a barbiturate like pentobarbital sodium.
- The onset and duration of sleep (loss of righting reflex) are recorded.
- A significant increase in the duration of sleep in the test group compared to the control group indicates sedative properties.

2. Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test):

- Animals: Male Wistar rats.
- Procedure:
 - Animals are pre-treated with (-)-**Valeranone** or a vehicle.
 - After the absorption period, a maximal electroshock is delivered via corneal electrodes.
 - The duration of the tonic hind limb extension phase of the seizure is recorded.
 - A significant reduction in the duration of the tonic hind limb extension is indicative of anticonvulsant activity.

3. Anti-ulcer Activity (Stress-Induced Ulcer Model):

- Animals: Male Wistar rats.
- Procedure:
 - Animals are fasted for 24 hours with free access to water.
 - (-)-**Valeranone** or a vehicle is administered orally.

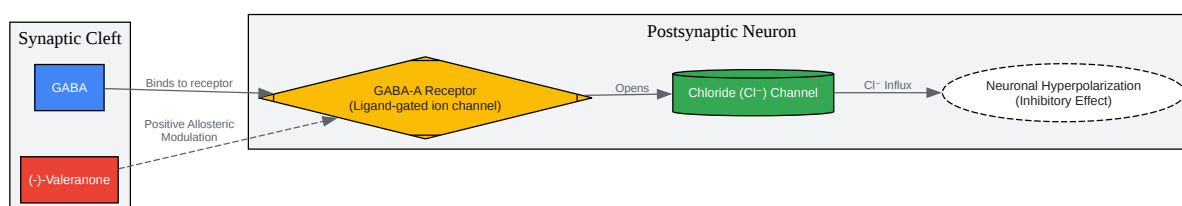
- After 1 hour, animals are subjected to a stressor, such as cold restraint stress (e.g., 4°C for 2 hours).
- Animals are then euthanized, and their stomachs are removed and examined for lesions.
- The ulcer index is calculated based on the number and severity of the gastric lesions. A reduction in the ulcer index indicates anti-ulcer activity.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of (-)-**Valeranone** are believed to be mediated through its interaction with key neurotransmitter systems in the central nervous system.

Modulation of the GABAergic System

A primary mechanism of action for the sedative and anxiolytic effects of compounds from Valerian species is the modulation of the GABAergic system.[7][8] While much of the research has focused on valerenic acid, (-)-**Valeranone** is also thought to contribute to these effects. The proposed mechanism involves the allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.



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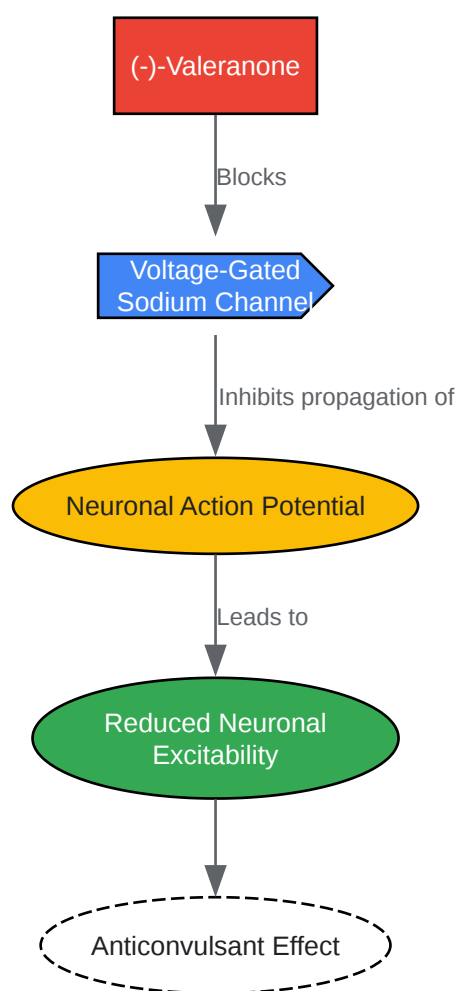
Caption: Proposed mechanism of (-)-**Valeranone** at the GABA-A receptor.

This diagram illustrates that when GABA binds to its receptor, it opens a chloride channel, leading to hyperpolarization of the neuron and an inhibitory effect. (-)-**Valeranone** is thought to

bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA, which leads to increased chloride influx and a more potent inhibitory signal. This enhanced inhibition contributes to the sedative and anxiolytic effects.

Sodium Channel Blockade

The anticonvulsant activity of (-)-**Valeranone** may also be partly due to the blockade of voltage-gated sodium channels.[1][6] By blocking these channels, (-)-**Valeranone** could reduce the rapid firing of neurons that is characteristic of seizures.



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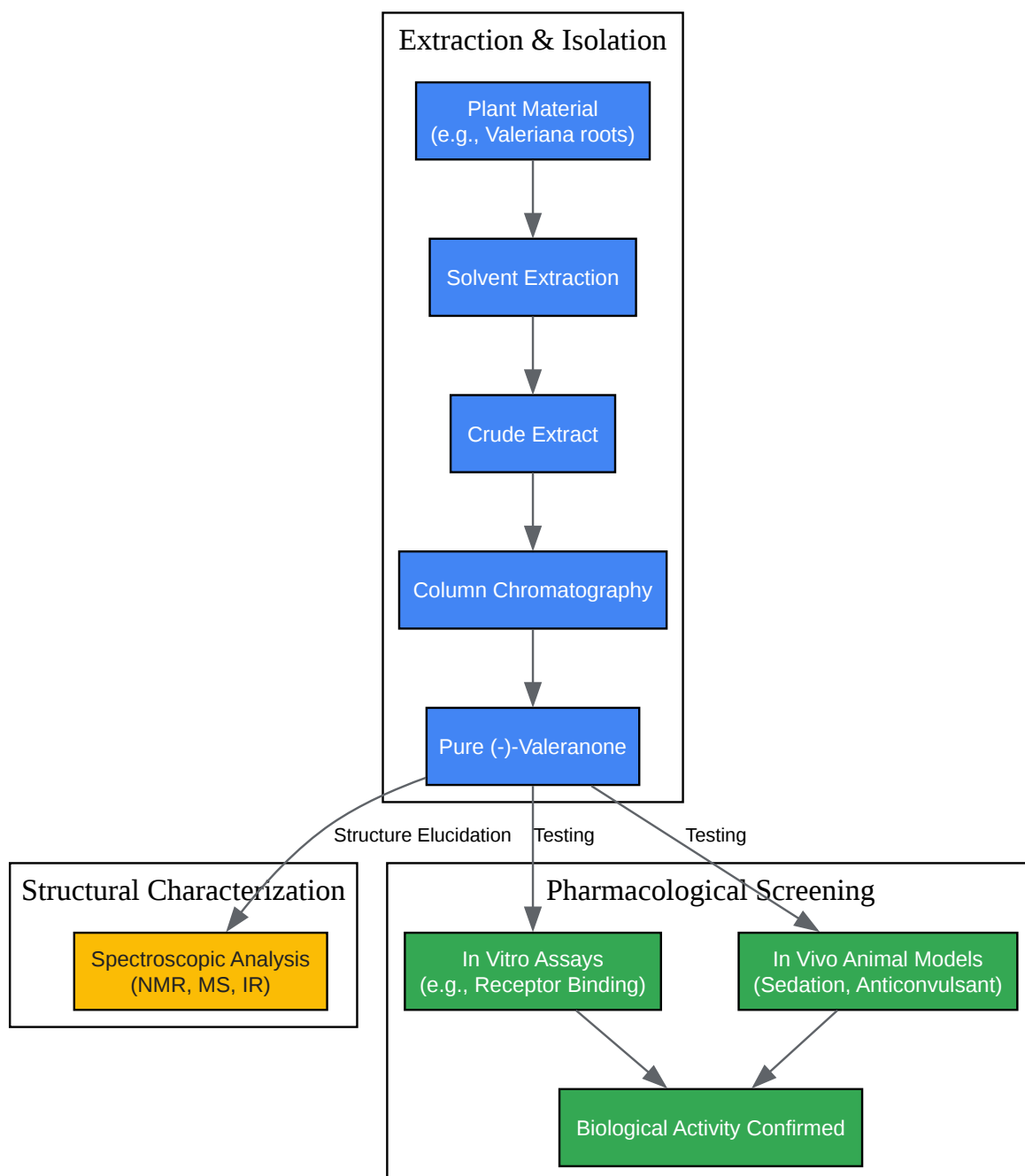
Caption: Conceptual pathway for the anticonvulsant effect of (-)-**Valeranone**.

This simplified diagram shows (-)-**Valeranone** blocking voltage-gated sodium channels. This action would inhibit the propagation of action potentials, thereby reducing overall neuronal

excitability and contributing to its anticonvulsant properties.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive study of (-)-**Valeranone**, from its natural source to the identification of its biological activity.



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Caption: Workflow for isolation and analysis of (-)-**Valeranone**.

This workflow provides a systematic approach for researchers, beginning with the extraction of (-)-**Valeranone** from its natural source, followed by purification and rigorous structural confirmation, and culminating in the evaluation of its pharmacological properties through both in vitro and in vivo models.

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